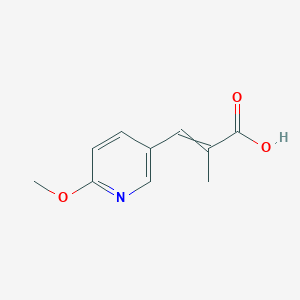![molecular formula C9H7BrF3NO2 B15168510 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 886796-55-0](/img/structure/B15168510.png)
2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide is a chemical compound characterized by the presence of a bromo group, a trifluoromethoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethoxy)aniline, undergoes bromination to introduce the bromo group at the ortho position.
Acetylation: The brominated compound is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Compounds with reduced bromo groups.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in material science and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to inhibition or activation of certain biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar structure but with a different position of the trifluoromethoxy group.
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts different chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
886796-55-0 |
|---|---|
Molekularformel |
C9H7BrF3NO2 |
Molekulargewicht |
298.06 g/mol |
IUPAC-Name |
2-bromo-N-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H7BrF3NO2/c10-5-8(15)14-6-2-1-3-7(4-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) |
InChI-Schlüssel |
WYOYLOQUFCXSEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)

![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)




![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)


